2-(2-Pyridylsulfonyl)thioacetamide
CAS No.: 175276-91-2
Cat. No.: VC20891286
Molecular Formula: C7H8N2O2S2
Molecular Weight: 216.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 175276-91-2 |
---|---|
Molecular Formula | C7H8N2O2S2 |
Molecular Weight | 216.3 g/mol |
IUPAC Name | 2-pyridin-2-ylsulfonylethanethioamide |
Standard InChI | InChI=1S/C7H8N2O2S2/c8-6(12)5-13(10,11)7-3-1-2-4-9-7/h1-4H,5H2,(H2,8,12) |
Standard InChI Key | SXZDKXKPNUSOTB-UHFFFAOYSA-N |
SMILES | C1=CC=NC(=C1)S(=O)(=O)CC(=S)N |
Canonical SMILES | C1=CC=NC(=C1)S(=O)(=O)CC(=S)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Structure
2-(2-Pyridylsulfonyl)thioacetamide, also known as Ethanethioamide, 2-(2-pyridinylsulfonyl)-, features a 2-pyridyl group connected to a thioacetamide moiety via a sulfonyl bridge. The compound contains a pyridine heterocycle with a sulfonyl group at the 2-position, which connects to a thioacetamide group. This structural arrangement creates a molecule with multiple potential interaction sites for biological targets, including hydrogen bond acceptors (pyridine nitrogen, sulfonyl oxygens) and donors (thioacetamide group) .
Physicochemical Characteristics
The compound exhibits specific physicochemical properties that are important for understanding its behavior in various environments and applications. These properties have been determined through standard analytical techniques and are summarized in Table 1.
Table 1: Physicochemical Properties of 2-(2-Pyridylsulfonyl)thioacetamide
Structural Analogs and Related Compounds
Comparison with Related Thioacetamide Derivatives
2-(2-Pyridylsulfonyl)thioacetamide belongs to a broader class of pyridyl-thioacetamide derivatives that have been extensively studied for their biological activities. The related compound, Pyridyl-2-thioacetamide monohydrochloride (CMN 131), shares structural similarities but lacks the sulfonyl group that distinguishes our target compound . The parent compound of CMN 131 is 2-(Pyridin-2-yl)ethanethioamide, which differs from 2-(2-Pyridylsulfonyl)thioacetamide primarily in the absence of the sulfonyl linker between the pyridine and thioacetamide groups .
Synthetic Methodologies
Reaction Conditions and Optimization
For related compounds, optimal reaction conditions typically involve:
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Solvent: Acetonitrile or n-propanol
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Base: Potassium carbonate (K₂CO₃)
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Temperature: Room temperature to 97°C, depending on reactivity
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Reaction time: 24 hours for most derivatives
The yields for similar compounds synthesized under these conditions range from good to excellent (typically 60-88%), suggesting that similar efficiency might be achievable for 2-(2-Pyridylsulfonyl)thioacetamide synthesis .
Biological Activities and Applications
Structure-Activity Relationships
The biological activity of 2-(2-Pyridylsulfonyl)thioacetamide and related compounds is highly dependent on their three-dimensional structure. X-ray diffraction studies of similar compounds have revealed that specific conformational features correlate with inhibitory activity for gastric acid secretion .
Several structural elements appear to be crucial for activity:
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The presence of a pyridine ring as a basic scaffold
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The precise spatial orientation of sulfur-containing groups
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The availability of the thioacetamide moiety for potential hydrogen bonding interactions
These structure-activity relationships provide valuable guidance for potential optimization of 2-(2-Pyridylsulfonyl)thioacetamide or the development of more potent analogs with enhanced gastric protective properties.
Analytical Characterization Methods
X-ray Crystallography
X-ray crystallography has been successfully applied to elucidate the three-dimensional structures of related pyridylthioacetamide derivatives. This technique provides crucial information about bond lengths, angles, and intermolecular interactions in the crystal lattice .
For the structurally related compound designated as "A" in one study, crystal data revealed a monoclinic crystal system with space group P2₁/n and unit cell parameters: a = 13.8820(5) Å, b = 8.7554(3) Å, c = 14.5268(6) Å, β = 100.698(4)°, V = 1734.93(11) ų . Similar crystallographic analysis of 2-(2-Pyridylsulfonyl)thioacetamide would be valuable for understanding its precise three-dimensional structure and potential structure-activity relationships.
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